molecular formula C25H19N2PS B11064068 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole CAS No. 20415-66-1

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole

Cat. No.: B11064068
CAS No.: 20415-66-1
M. Wt: 410.5 g/mol
InChI Key: LHAJPBRIKSNTSK-UHFFFAOYSA-N
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Description

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole is an organophosphorus compound with the molecular formula C25H19N2PS. It is known for its unique structure, which includes a benzothiazole ring and a triphenylphosphoranylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole typically involves the reaction of triphenylphosphine with a suitable benzothiazole derivative. One common method is the reaction of triphenylphosphine with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are often used to dissolve the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole exerts its effects involves its ability to coordinate with metal ions and participate in various catalytic cycles. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to engage in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole apart is its benzothiazole ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific coordination chemistry and catalytic properties .

Properties

CAS No.

20415-66-1

Molecular Formula

C25H19N2PS

Molecular Weight

410.5 g/mol

IUPAC Name

1,3-benzothiazol-2-ylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C25H19N2PS/c1-4-12-20(13-5-1)28(21-14-6-2-7-15-21,22-16-8-3-9-17-22)27-25-26-23-18-10-11-19-24(23)29-25/h1-19H

InChI Key

LHAJPBRIKSNTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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